1-ナフタレンスルホン酸, 4-アミノ-5-ヒドロキシ-

説明

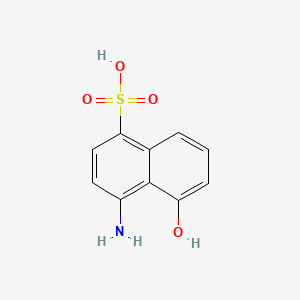

1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- is a useful research compound. Its molecular formula is C10H9NO4S and its molecular weight is 239.25 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 178276. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

グリーンケミストリーにおけるナノ触媒

4-アミノ-3-ヒドロキシ-1-ナフタレンスルホン酸 (GO-ANSA) で官能化されたグラフェン酸化物は、緑色条件下でテトラケトンおよびテトラヒドロベンゾ[b]ピラン誘導体のワンポット合成のための不均一系ナノ触媒として使用されます . このナノ触媒は、高効率で再利用可能であり、高収率から優れた収率、穏やかな反応条件、生成物の分離および精製のための単純な手順、安定性、および触媒の再利用を可能にします .

ケイ素の分光光度法による検出

4-アミノ-3-ヒドロキシ-1-ナフタレンスルホン酸は、ケイ素の分光光度法による検出に使用されます . この化合物は、UV/Vis分光法に適しています .

芳香族スルホン化化合物の分離

この化合物は、イオン相互作用高速液体クロマトグラフィーおよびミセル電気泳動毛細管クロマトグラフィー技術を用いた芳香族スルホン化化合物の分離を研究するために使用されてきました .

ナフタレンスルホン酸誘導体の合成

4-アミノ-3-ヒドロキシ-1-ナフタレンスルホン酸は、ナフタレンスルホン酸誘導体の調製のための重要な出発物質です . これらの誘導体は、HIV-1逆転写酵素のDNAポリメラーゼおよびリボヌクレアーゼH活性を阻害する活性を示します .

1-ブロモ-4-ナフタレンスルホン酸の調製

この化合物は、毛細管電気泳動によるペプチドの検出においてフォスフォロフォアとして適用可能な1-ブロモ-4-ナフタレンスルホン酸を調製するために使用できます .

スカンジウム錯体の合成

4-アミノ-3-ヒドロキシ-1-ナフタレンスルホン酸は、スカンジウム錯体を合成するための反応物として使用できます . これらの錯体は、水溶液から両性α−アミノ酸を除去するための人工レセプターとして適用できます .

作用機序

Target of Action

It has been used as a key starting material for the preparation of naphthalenesulfonic acid derivatives . These derivatives have shown activity to inhibit DNA polymerase and ribonuclease H activities of HIV-1 reverse transcriptase .

Mode of Action

Its derivatives have been found to inhibit dna polymerase and ribonuclease h activities of hiv-1 reverse transcriptase . This suggests that the compound may interact with these targets, leading to changes in their function.

Biochemical Pathways

Given its inhibitory effects on dna polymerase and ribonuclease h activities of hiv-1 reverse transcriptase, it can be inferred that it may affect the replication of hiv-1 .

Result of Action

Its derivatives have been found to inhibit dna polymerase and ribonuclease h activities of hiv-1 reverse transcriptase , suggesting that it may have antiviral effects.

生化学分析

Biochemical Properties

1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the study of separation of aromatic sulfonated compounds using ion-interaction high-performance liquid chromatography and micellar electrokinetic capillary chromatography techniques . The compound’s interactions with these biomolecules are crucial for its application in biochemical assays and therapeutic uses.

Cellular Effects

1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes is essential for understanding its therapeutic applications and potential side effects .

Molecular Mechanism

The molecular mechanism of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been used as a starting material for the preparation of naphthalenesulfonic acid derivatives, which show activity in inhibiting DNA polymerase and ribonuclease H activities of HIV-1 reverse transcriptase . These interactions at the molecular level are critical for its biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, change over time. The compound’s stability and degradation are important factors to consider. It has been observed that thermal decomposition can lead to the release of irritating gases and vapors . Understanding these temporal effects is crucial for its safe handling and application in research.

Dosage Effects in Animal Models

The effects of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, vary with different dosages in animal models. At higher doses, the compound may exhibit toxic or adverse effects. For instance, it is known to cause skin corrosion and serious eye damage . These dosage effects are important for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism and its impact on these pathways are essential for understanding its biochemical properties and potential therapeutic uses .

Transport and Distribution

The transport and distribution of 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for its application in biochemical assays and therapeutic uses.

Subcellular Localization

1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-, is localized in specific subcellular compartments. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns are important for understanding the compound’s biochemical properties and potential therapeutic applications.

特性

IUPAC Name |

4-amino-5-hydroxynaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c11-7-4-5-9(16(13,14)15)6-2-1-3-8(12)10(6)7/h1-5,12H,11H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDIEHDJWYRVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=C1)O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058896 | |

| Record name | 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Amino-5-hydroxy-1-naphthalenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19315 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

83-64-7 | |

| Record name | S acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-hydroxynaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate](/img/structure/B1265303.png)

![(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoate](/img/structure/B1265304.png)

![2-[3-[[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl]-2-(morpholine-4-carbonyl)indol-1-yl]acetamide](/img/structure/B1265306.png)

![3-(1-Acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1265310.png)

![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine](/img/structure/B1265313.png)